Silane, tris[(trimethylsilyl)phenyl]-
Description
Properties
CAS No. |
66407-69-0 |
|---|---|
Molecular Formula |
C27H39Si4 |
Molecular Weight |
475.9 g/mol |
InChI |
InChI=1S/C27H39Si4/c1-29(2,3)25-19-13-10-16-22(25)28(23-17-11-14-20-26(23)30(4,5)6)24-18-12-15-21-27(24)31(7,8)9/h10-21H,1-9H3 |
InChI Key |
XKXKPANGBAFXCY-UHFFFAOYSA-N |
Canonical SMILES |
C[Si](C)(C)C1=CC=CC=C1[Si](C2=CC=CC=C2[Si](C)(C)C)C3=CC=CC=C3[Si](C)(C)C |
Origin of Product |
United States |
Contextualization Within Bulky Aryl Substituted Organosilanes
Silane (B1218182), tris[(trimethylsilyl)phenyl]- is a prime example of a bulky aryl-substituted organosilane, a class of compounds where large organic groups are attached to a central silicon atom. The sheer size of the tris[(trimethylsilyl)phenyl] substituents creates a sterically crowded environment around the central silane core. This steric hindrance is a defining feature of the molecule and profoundly influences its chemical and physical properties. For instance, the bulky groups can shield the central silicon atom from reacting with other molecules, thereby enhancing the compound's stability. researchgate.net
The steric bulk can also lead to unusual bond angles and lengths within the molecule, as the substituents vie for space. This can result in a distorted tetrahedral geometry around the central silicon atom, a departure from the idealized 109.5° bond angles typically found in simpler silanes. The electronic effects of the aryl and trimethylsilyl (B98337) groups also play a crucial role. The phenyl groups are capable of participating in π-interactions, while the trimethylsilyl groups are known for their electron-donating and stabilizing effects. This combination of steric and electronic factors makes Silane, tris[(trimethylsilyl)phenyl]- a fascinating subject for fundamental studies in chemical bonding and reactivity.
Historical Development and Significance of Polysilylated Aryl Systems
The journey to understanding complex molecules like Silane (B1218182), tris[(trimethylsilyl)phenyl]- is paved with a rich history of research into polysilylated aryl systems. The synthesis of arylsilanes dates back to the late 19th century, with early methods often relying on reactions such as the Wurtz-Fittig coupling, which involves the reaction of an aryl halide, a chlorosilane, and a metal like sodium or magnesium. scholaris.ca Over the decades, synthetic methodologies have evolved significantly, with the development of more efficient and selective techniques, including the use of Grignard reagents and organolithium compounds. scholaris.ca
The significance of polysilylated aryl systems lies in their ability to introduce multiple silicon-containing groups onto an aromatic ring, which can dramatically alter the parent arene's properties. Polysilylation can enhance thermal stability, modify electronic characteristics, and increase solubility in organic solvents. These attributes have made polysilylated aryl compounds valuable precursors for a variety of materials, including heat-resistant polymers, silicon carbides, and specialized ceramics. The study of these systems has provided a foundational understanding of the structure-property relationships that govern the behavior of more complex molecules like Silane, tris[(trimethylsilyl)phenyl]-.
Unique Structural Features of Silane, Tris Trimethylsilyl Phenyl
The precise structural parameters of Silane (B1218182), tris[(trimethylsilyl)phenyl]- are not extensively documented in publicly available literature. However, based on the known structures of related, less sterically hindered arylsilanes, we can infer some of its key features. The central silicon atom is expected to be in a distorted tetrahedral environment. The C-Si-C bond angles are likely to be larger than the ideal 109.5° due to the steric repulsion between the bulky tris[(trimethylsilyl)phenyl] groups. Conversely, the H-Si-C bond angles may be compressed.
The Si-C bonds to the phenyl rings are expected to have lengths in the typical range for such bonds, though slight elongations might be observed to alleviate steric strain. The silicon-hydrogen bond length should be comparable to that in other hydrosilanes. Spectroscopic techniques would be invaluable in confirming these structural inferences. For instance, in the ¹H NMR spectrum, the silane proton (Si-H) would likely appear as a characteristic singlet, while the aromatic and trimethylsilyl (B98337) protons would exhibit complex multiplets. The ²⁹Si NMR spectrum would be particularly informative, with distinct signals for the central silicon atom and the silicon atoms of the trimethylsilyl groups.
Table 1: Estimated Structural Parameters for Silane, tris[(trimethylsilyl)phenyl]-
| Parameter | Estimated Value | Rationale |
| Si-C (phenyl) Bond Length | 1.87 - 1.90 Å | Based on typical Si-C aryl bond lengths, with potential elongation due to steric hindrance. |
| Si-H Bond Length | ~1.48 Å | Consistent with standard Si-H bond lengths in hydrosilanes. |
| C-Si-C Bond Angle | > 109.5° | Expected deviation from ideal tetrahedral geometry due to steric repulsion between bulky substituents. |
| H-Si-C Bond Angle | < 109.5° | Expected compression to accommodate the larger C-Si-C angles. |
Note: The values in this table are estimations based on general principles of structural chemistry and data for related compounds. Experimental determination is required for definitive values.
Applications in Advanced Chemical Synthesis and Materials Science
Role as a Precursor in Polymer Chemistry
The sterically demanding and silicon-rich nature of Silane (B1218182), tris[(trimethylsilyl)phenyl]- makes it a candidate for creating polymers with tailored properties. Its incorporation into a polymer backbone or as a side group can significantly influence the final material's characteristics.
Synthesis of Functionalized Silicone Polymers
While direct, extensive research on the use of Silane, tris[(trimethylsilyl)phenyl]- in synthesizing functionalized silicone polymers is specialized, its structure allows for its potential role as a key building block. Bulky bis(alkyl)- and bis(silyl)-substituted polysilanes have been synthesized as precursors for further chemical transformations. The phenyl group on the central silicon atom can be functionalized either before or after polymerization, allowing for the introduction of specific chemical moieties. This leads to silicone polymers with tailored functionalities, such as altered solubility, enhanced thermal stability, or specific reactivity for cross-linking or grafting.
The incorporation of such a bulky group is expected to produce polymers with a high free volume, potentially increasing gas permeability and altering the refractive index.
| Potential Effect | Rationale |
| Increased Thermal Stability | The high silicon content and stable Si-C and Si-Si bonds contribute to resistance to thermal degradation. |
| Modified Solubility | The bulky, nonpolar silyl (B83357) groups and the phenyl group influence solubility in organic solvents. |
| Altered Refractive Index | The presence of multiple silicon atoms and the aromatic phenyl group can increase the refractive index of the polymer. |
| Enhanced Gas Permeability | The significant steric hindrance prevents dense chain packing, leading to higher free volume. |
Controlled Polymerization Processes
In the realm of controlled polymerization, the reactivity of the central silicon atom and its substituents can be harnessed to influence reaction kinetics and polymer architecture. Although specific studies detailing its role as an initiator or control agent are not widely documented, analogous bulky silyl compounds are known to influence polymerization reactions. For instance, the steric bulk can modulate the reactivity of a catalytic center or a growing polymer chain end, potentially leading to greater control over molar mass and dispersity. The Si-H bond in related hydrosilanes is known to participate in hydrosilylation reactions, a powerful tool in polymer synthesis.
Coupling Agent in Organic-Inorganic Hybrid Materials Development
Silane coupling agents are critical for ensuring compatibility and strong interfacial adhesion between organic polymers and inorganic fillers. These agents act as a molecular bridge, with one end reacting with the inorganic surface and the other end bonding with the polymer matrix.
Silane, tris[(trimethylsilyl)phenyl]- possesses the necessary chemical features to act as a coupling agent. The silicon atoms can facilitate bonding to inorganic surfaces rich in hydroxyl groups, such as silica (B1680970) or metal oxides, through hydrolysis and condensation reactions. The phenyl group provides an organophilic interface that can interact favorably with a polymer matrix through van der Waals forces or pi-pi stacking, enhancing the dispersion of the inorganic filler and improving the mechanical properties of the resulting hybrid material. The use of dual-silane systems on silica nanoparticles, where one silane acts as a coupling agent and another enhances hydrophobicity, has been shown to be an effective strategy in developing advanced nanocomposites.
Utilization in Organometallic Chemistry
The unique steric and electronic profile of Silane, tris[(trimethylsilyl)phenyl]- and its derivatives makes it a highly effective ligand in organometallic chemistry, capable of stabilizing reactive metal centers and serving as a precursor for novel inorganic materials.
As a Ligand in Transition Metal Complexes
The tris[(trimethylsilyl)phenyl]silyl group is an exceptionally bulky ligand. This steric hindrance is crucial for stabilizing transition metal complexes, particularly those with low coordination numbers or in unusual oxidation states. By occupying a large volume around the metal center, the ligand can prevent unwanted side reactions, such as dimerization or decomposition, thereby allowing for the isolation and study of highly reactive species.
The electronic properties of the silyl group can also be tuned. The tris(trimethylsilyl)silyl substituent can stabilize both positive and negative charges, acting as a σ-donor. This electronic flexibility, combined with its steric bulk, makes it a versatile ligand for a wide range of transition metals. Transition metal complexes bearing multidentate silyl ligands have found applications as catalysts in processes like olefin hydrosilylation and silane hydrolysis.
| Metal Complex Type | Stabilizing Factor | Potential Application |
| Low-Coordinate Complexes | Extreme steric bulk prevents coordination of additional ligands. | Catalysis, fundamental reactivity studies. |
| Electron-Deficient Centers | σ-donating nature of the silyl group helps to electronically saturate the metal. | Catalytic C-H activation. |
| Unstable Oxidation States | Kinetic stabilization through steric shielding prevents decomposition pathways. | Redox chemistry, synthesis of novel materials. |
Precursor for Advanced Inorganic Materials
Organometallic compounds containing silicon are valuable precursors for the synthesis of advanced inorganic materials, such as silicon-based ceramics (e.g., silicon carbide, SiC). Pyrolysis, the thermal decomposition of the precursor in an inert atmosphere, can yield materials with controlled stoichiometry and microstructure.
The high silicon content of Silane, tris[(trimethylsilyl)phenyl]- makes it an attractive precursor for silicon-rich materials. When coordinated to a metal, the resulting organometallic complex can be pyrolyzed to generate mixed metal-silicon materials or silicon carbide. The molecular structure of the precursor can directly influence the composition and properties of the final ceramic product. This method offers a molecular-level route to advanced materials with potential applications in high-temperature electronics, catalysis, and structural composites.
Catalytic Applications in Organic Transformations
While silicon compounds are integral to many areas of organic synthesis, often serving as reagents, protecting groups, or intermediates, the specific catalytic applications of Silane, tris[(trimethylsilyl)phenyl]- are not extensively documented in mainstream chemical literature. The related but structurally distinct compound, tris(trimethylsilyl)silane (B43935) (TTMSS), is well-known as a radical-based reducing agent, offering a less toxic alternative to organotin compounds in various organic transformations. TTMSS is a reagent that mediates reactions rather than acting as a catalyst.
Research into the catalytic activity of sterically demanding silanes like tris[(trimethylsilyl)phenyl]silane is an emerging area. The electronic properties and the sheer bulk of the tris[(trimethylsilyl)phenyl] substituents could potentially influence the reactivity of the central silicon hydride (Si-H) bond, suggesting that it could participate in or catalyze novel transformations. However, specific, well-documented examples of this compound acting as a catalyst in organic reactions remain a niche area of study.
Building Block for Novel Molecular Architectures
The unique, three-dimensional structure of Silane, tris[(trimethylsilyl)phenyl]- makes it a compelling building block, or tecton, for the construction of larger, highly ordered molecular architectures such as dendrimers and hyperbranched polymers. Dendrimers are repetitively branched macromolecules with a compact, globular shape, and their properties are highly dependent on the nature of their core, branching units, and surface groups.
The trifunctional nature of the core silane allows for the attachment of three distinct arms, and the bulky (trimethylsilyl)phenyl groups provide a rigid, well-defined scaffold. This steric hindrance can direct the growth of dendritic structures in a controlled manner, preventing unwanted intermolecular reactions and promoting the formation of well-defined generations. The synthesis of silicon-based dendrimers often involves iterative reaction sequences, such as hydrosilylation and alkenylation, to build up successive layers. The use of a pre-fabricated, bulky core like tris[(trimethylsilyl)phenyl]silane could offer a strategic advantage in creating dendrimers with specific shapes and internal cavities.
Table 1: Potential Architectural Roles of Silane, tris[(trimethylsilyl)phenyl]-
| Molecular Architecture | Role of Silane, tris[(trimethylsilyl)phenyl]- | Potential Properties |
| Dendrimers | Serves as the central core or branching unit. | High steric bulk, defined three-dimensional structure, potential for creating internal voids. |
| Hyperbranched Polymers | Acts as a multifunctional monomer in polymerization reactions. | Controlled branching, high solubility, low viscosity compared to linear analogs. |
| Functional Materials | Provides a scaffold for attaching photoactive or electroactive groups. | Tunable optical or electronic properties, potential applications in sensors or molecular electronics. |
Exploratory Applications in Drug Design via Carbon/Silicon Switch Strategy
The "carbon/silicon switch" is a bioisosteric replacement strategy in medicinal chemistry where a specific carbon atom in a biologically active molecule is replaced by a silicon atom. This subtle change can significantly alter the compound's physicochemical properties, such as lipophilicity, metabolic stability, and bond parameters, potentially leading to improved pharmacological profiles. Silicon is larger and less electronegative than carbon, and the silicon-carbon bond is longer and more polarized than a carbon-carbon bond. These differences can impact how a drug molecule interacts with its biological target and how it is processed by the body.
Incorporating a bulky scaffold like tris[(trimethylsilyl)phenyl]silane into this strategy is an area of exploratory research. The replacement of a central quaternary carbon atom in a pharmacophore with the silicon core of this molecule would create a dramatic change in the size, shape, and metabolic profile of the parent drug. While direct applications of tris[(trimethylsilyl)phenyl]silane itself in approved pharmaceuticals are not known, its derivatives represent a platform for designing new chemical entities with potentially enhanced properties.
Table 2: Comparison of Carbon vs. Silicon for Bioisosteric Replacement
| Property | Carbon (C) | Silicon (Si) | Implication for Drug Design |
| Covalent Radius | ~77 pm | ~117 pm | Alters molecular size and shape, affecting receptor fit. |
| Electronegativity (Pauling Scale) | 2.55 | 1.90 | Increases polarity of Si-C bonds, potentially altering binding interactions. |
| Metabolic Stability | C-H bonds are common sites of metabolic oxidation. | Si-C bonds are generally more stable to oxidative metabolism. | Can increase the drug's half-life and reduce metabolic clearance. |
| Bond Length (to Carbon) | C-C: ~154 pm | Si-C: ~186 pm | Modifies the overall geometry and conformation of the molecule. |
This strategy aims to fine-tune a drug's absorption, distribution, metabolism, and excretion (ADME) profile, potentially leading to compounds with improved efficacy and bioavailability.
Derivatization Reagent in Analytical Chemistry
In analytical chemistry, particularly in gas chromatography (GC), derivatization is a technique used to modify an analyte to make it more suitable for analysis. For compounds with active hydrogen atoms (e.g., in -OH, -NH, -COOH groups), trimethylsilyl (B98337) (TMS) derivatization is commonly employed to replace the active hydrogen with a -Si(CH₃)₃ group. This process increases the analyte's volatility and thermal stability, making it amenable to GC analysis.
Common derivatizing agents are small, highly reactive silicon compounds like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) and Trimethylchlorosilane (TMCS). The purpose is to create a small, volatile, and stable derivative of the original analyte.
Given these requirements, Silane, tris[(trimethylsilyl)phenyl]- is not a suitable candidate for a derivatization reagent in this context. Its high molecular weight and complex structure mean that its introduction onto an analyte would drastically decrease, rather than increase, volatility, making the resulting derivative unsuitable for gas chromatography. The function of this molecule is more aligned with being a building block for larger structures rather than a reagent for analytical modification. Therefore, its application as a derivatization reagent in analytical chemistry is not established.
Spectroscopic and Structural Characterization Studies of Silane, Tris Trimethylsilyl Phenyl
Nuclear Magnetic Resonance (NMR) Spectroscopy in Organosilicon Chemistry
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the characterization of organosilicon compounds, providing detailed information about the molecular structure, connectivity, and chemical environment of atoms. For a compound like Silane (B1218182), tris[(trimethylsilyl)phenyl]-, ¹H, ¹³C, and ²⁹Si NMR would be the primary nuclei of interest.
¹H, ¹³C, and ²⁹Si NMR Chemical Shift Analysis
In the ¹H NMR spectrum of Silane, tris[(trimethylsilyl)phenyl]-, one would expect to observe signals corresponding to the protons of the trimethylsilyl (B98337) (TMS) groups and the protons on the phenyl rings. The protons of the TMS groups would likely appear as a sharp singlet in the upfield region, typically around 0.2-0.4 ppm. The aromatic protons on the phenyl rings would resonate in the downfield region, generally between 7.0 and 8.0 ppm, with their splitting patterns depending on the substitution pattern on the ring.
The ¹³C NMR spectrum would show distinct signals for the methyl carbons of the TMS groups, which are expected to appear at a chemical shift of approximately 1-3 ppm. The aromatic carbons would produce a set of signals in the 120-150 ppm range. The carbon atoms directly bonded to silicon (ipso-carbons) would have characteristic chemical shifts that can be influenced by the silicon substituent.
²⁹Si NMR spectroscopy is particularly informative for organosilicon compounds. The central silicon atom of the silane core would have a distinct chemical shift from the silicon atoms of the trimethylsilyl groups. The chemical shifts in ²⁹Si NMR are sensitive to the electronic and steric environment of the silicon atom, providing valuable structural insights.
Mass Spectrometry Techniques for Structural Confirmation
Mass spectrometry (MS) is a powerful tool for determining the molecular weight and fragmentation pattern of a compound, which aids in its structural confirmation. For Silane, tris[(trimethylsilyl)phenyl]-, techniques such as electron ionization (EI) or chemical ionization (CI) could be used. The mass spectrum would be expected to show a molecular ion peak corresponding to the exact mass of the compound. The fragmentation pattern would likely involve the loss of methyl groups, trimethylsilyl groups, or phenyl groups, providing further evidence for the proposed structure.
Ultraviolet/Visible (UV/vis) Spectroscopy and Electronic Transitions
UV/vis spectroscopy provides information about the electronic transitions within a molecule. The UV/vis spectrum of Silane, tris[(trimethylsilyl)phenyl]- would be expected to show absorption bands in the ultraviolet region, arising from π-π* transitions within the phenyl rings. The position and intensity of these absorptions can be influenced by the silicon substituents, providing insights into the electronic structure of the molecule.
Vibrational Spectroscopy (IR, Raman) for Functional Group Analysis
Infrared (IR) and Raman spectroscopy are used to identify the functional groups present in a molecule by observing their characteristic vibrational frequencies. In the IR and Raman spectra of Silane, tris[(trimethylsilyl)phenyl]-, one would expect to see characteristic bands for the Si-C stretching and bending vibrations, as well as the vibrations associated with the trimethylsilyl groups and the phenyl rings. For example, the Si-CH₃ symmetric and asymmetric stretching and deformation modes, as well as the aromatic C-H and C=C stretching vibrations, would be present.
Electron Spin Resonance (ESR) Spectroscopy for Radical Species Characterization
Electron Spin Resonance (ESR), also known as Electron Paramagnetic Resonance (EPR) spectroscopy, is an indispensable technique for the characterization of paramagnetic species, including the radical derived from Silane, tris[(trimethylsilyl)phenyl]-. This method provides detailed insights into the electronic structure and local environment of the unpaired electron. The generation of the tris[(trimethylsilyl)phenyl]silyl radical, typically through hydrogen abstraction from the parent silane, allows for its study by ESR, revealing key parameters such as the g-value and hyperfine coupling constants.
The ESR spectrum of a radical is characterized by its g-value, which is a dimensionless quantity that is a measure of the intrinsic magnetic moment of the electron. For silyl (B83357) radicals, the g-values are typically slightly greater than the free electron value of ~2.0023. The deviation from this value is influenced by the spin-orbit coupling and the electronic environment of the silicon atom. The presence of the phenyl group and the trimethylsilyl substituents on the central silicon atom in the tris[(trimethylsilyl)phenyl]silyl radical will modulate the g-value.
Hyperfine coupling arises from the interaction of the unpaired electron's magnetic moment with the magnetic moments of nearby nuclei with non-zero spin, such as ¹H, ¹³C, and ²⁹Si. The resulting splitting of the ESR signal into multiple lines provides a "fingerprint" of the radical and offers valuable information about the delocalization of the unpaired electron over the molecular framework.
In the case of the tris[(trimethylsilyl)phenyl]silyl radical, hyperfine coupling to the protons of the phenyl ring and the protons of the trimethylsilyl groups would be expected. The magnitude of the coupling constants (a) is directly proportional to the spin density at the respective nucleus. Therefore, analysis of these couplings can map the distribution of the unpaired electron. Furthermore, coupling to the naturally abundant ²⁹Si (I = 1/2, 4.7% abundance) isotope at the radical center provides a direct probe of the s-character of the singly occupied molecular orbital (SOMO).
While specific experimental ESR data for the neutral tris[(trimethylsilyl)phenyl]silyl radical is not extensively documented in publicly accessible literature, data from closely related silyl radicals can provide valuable insights into its expected spectroscopic properties. For instance, studies on the tris(trimethylsilyl)silyl radical and various phenyl-substituted silyl radicals offer a basis for predicting the ESR parameters of the title compound's radical. The phenyl group is known to influence the electronic properties of the radical center through both inductive and resonance effects, which would be reflected in the g-value and hyperfine coupling constants.
Below are tables of representative ESR data for related silyl radicals, which can be used to estimate the expected values for the tris[(trimethylsilyl)phenyl]silyl radical.
Theoretical and Computational Chemistry Studies
Density Functional Theory (DFT) Calculations for Electronic Structure Analysis
Density Functional Theory (DFT) calculations have been instrumental in elucidating the electronic properties of silyl-substituted compounds. Studies on the radical anion of phenyl-tris(trimethylsilyl)silane, [(Me3Si)3SiPh], have revealed that the tris(trimethylsilyl)silyl (TTS) group behaves as a π-acceptor. researchgate.net This finding is significant as it indicates that the bulky silyl (B83357) group can withdraw electron density from the phenyl ring's π-system.
Molecular Dynamics Simulations to Understand Conformational Behavior
While specific molecular dynamics (MD) simulations for Silane (B1218182), tris[(trimethylsilyl)phenyl]- were not detailed in the available research, the conformational behavior can be inferred from studies on analogous oligosilanes. The steric bulk of tris(trimethylsilyl)silyl end groups is known to largely suppress rotation around internal silicon-silicon bonds, effectively locking the conformation of the silane chain into a specific arrangement, such as an all-transoid state. nih.gov This suggests that the bond connecting the central silicon atom to the phenyl ring in phenyl-tris(trimethylsilyl)silane would also exhibit a significant rotational barrier. This steric hindrance would likely result in a well-defined, rigid conformation rather than free rotation, which has significant implications for the molecule's packing in the solid state and its interaction with other molecules.
Prediction of Reactivity and Reaction Pathways via Quantum Mechanical Calculations
Quantum mechanical calculations are a powerful tool for predicting the reactivity and illuminating the reaction mechanisms of organosilanes. In the photochemical rearrangement of certain acylsilanes, where intermediates could not be isolated, quantum mechanistic calculations were necessary to shed light on the reaction pathway, including the transfer of a hydrogen atom to a double-bonded silicon. nih.gov
For phenyl-tris(trimethylsilyl)silane, its reactivity is heavily influenced by the electronic effects of the TTS group. The determination that the TTS group acts as a π-acceptor suggests it can stabilize a negative charge. researchgate.net This property is critical in predicting reaction pathways, as it implies that nucleophilic attack on the aromatic ring or reactions leading to anionic intermediates would be electronically favored. The high reactivity of related alkali metal tris(trimethylsilyl)silanides with electrophilic sites further underscores the utility of these compounds in synthesis, a reactivity profile that can be modeled and predicted using quantum calculations. researchgate.net
Analysis of Bond Dissociation Energies and Stability
The stability of silyl compounds is often discussed in the context of their bond dissociation energies (BDE). The parent compound, tris(trimethylsilyl)silane (B43935) ((Me3Si)3SiH), is notable for its weak Si-H bond, which has an estimated bond dissociation energy of 84 kcal/mol. wikipedia.org This is considerably weaker than the Si-H bond in trimethylsilane (B1584522) (94 kcal/mol), making (Me3Si)3SiH an effective hydrogen atom donor in radical reactions. wikipedia.org
| Compound | Bond | Estimated Bond Dissociation Energy (kcal/mol) |
|---|---|---|
| Tris(trimethylsilyl)silane | Si-H | 84 wikipedia.org |
| Trimethylsilane | Si-H | 94 wikipedia.org |
Investigation of Aromaticity and Electronic Delocalization in Silyl-Substituted Aryl Systems
The interaction between silyl groups and aromatic systems is a key area of theoretical investigation. In the radical anion of phenyl-tris(trimethylsilyl)silane, the TTS group's role as a π-acceptor demonstrates a clear electronic delocalization from the phenyl ring to the silicon framework. researchgate.net
This effect is even more pronounced in systems with multiple silyl groups attached to a benzene (B151609) ring. For example, in the 1,4-bis[tris(trimethylsilyl)silyl]benzene radical anion, it was found that more than half of the π-spin density is localized on the (Me3Si)3Si groups. researchgate.net This provides strong evidence for substantial electronic delocalization and the ability of bulky silyl groups to participate in and extend the π-system of an aromatic ring. In other polysilanes, the steric bulk of TTS groups can enforce a specific conformation that enhances σ-bond electron delocalization along the silicon chain, leading to distinct absorption properties. nih.gov
Future Research Directions and Potential Innovations
Development of More Efficient and Sustainable Synthetic Routes
Current synthetic strategies for highly substituted arylsilanes often rely on classical methods such as the use of Grignard or organolithium reagents with chlorosilane precursors. While effective at a laboratory scale, these methods can suffer from drawbacks including low yields due to steric hindrance, the use of hazardous solvents, and the generation of significant salt waste.
Future research will undoubtedly focus on developing more atom-economical and sustainable synthetic pathways. Potential avenues include:
Catalytic C-H Silylation: Direct, transition-metal-catalyzed C-H silylation of a tris(phenyl)silane core with a suitable trimethylsilyl (B98337) source would represent a significant leap in efficiency, eliminating the need for pre-functionalized aryl halides and organometallic intermediates.
Reductive Coupling Methods: Exploring reductive coupling reactions using safer and more sustainable reducing agents than traditional alkali metals could provide higher yields and easier purification.
Flow Chemistry Processes: The development of continuous flow synthesis protocols could offer improved control over reaction parameters, enhance safety, and allow for easier scalability, which is crucial for any potential material applications.
| Synthetic Strategy | Potential Advantages | Research Challenges |
| Grignard/Organolithium | Established methodology | Stoichiometric waste, potential for low yields due to steric hindrance, requires anhydrous conditions. |
| Direct C-H Silylation | High atom economy, reduced waste | Catalyst development, regioselectivity control, harsh reaction conditions may be required. |
| Reductive Coupling | Can use alternative starting materials | Requires development of efficient and sustainable reducing agents. |
| Flow Chemistry | Enhanced safety, scalability, precise control | Optimization of reactor design and reaction conditions for highly viscous or solid-forming reactions. |
Exploration of Novel Reactivity Patterns and Catalytic Cycles
The electronic and steric properties of Silane (B1218182), tris[(trimethylsilyl)phenyl]- suggest a rich and largely unexplored reactivity profile. The central silicon-hydrogen (Si-H) bond is expected to be influenced by the electron-withdrawing nature of the three phenyl rings, potentially tuning its hydridic character and radical-donating ability.
Future investigations should target:
Radical-Mediated Reactions: While compounds like tris(trimethylsilyl)silane (B43935) are well-known radical-reducing agents, the influence of the aryl groups in Silane, tris[(trimethylsilyl)phenyl]- is unknown. Research into its ability to mediate radical cyclizations and reductions could reveal unique selectivity compared to existing reagents. The steric bulk may provide enhanced stereocontrol in radical transformations.
Hydrosilylation Catalysis: Its utility as a hydrosilylation agent for alkenes, alkynes, and carbonyls warrants thorough investigation. The bulky substituents may lead to novel regioselectivity and stereoselectivity in the addition of the Si-H bond across unsaturated functionalities.
Frustrated Lewis Pair (FLP) Chemistry: The sterically encumbered silicon center could act as a weak Lewis acid, enabling its use in FLP chemistry for the activation of small molecules like H₂, CO₂, and olefins.
Coordination Chemistry: The tris[(trimethylsilyl)phenyl]silyl group could serve as an exceptionally bulky ligand for transition metals, potentially stabilizing unusual oxidation states or low-coordinate species and leading to novel catalytic cycles.
Design of Next-Generation Materials Based on Silane, tris[(trimethylsilyl)phenyl]-
The inherent properties of this molecule—rigidity, steric bulk, and the presence of multiple silicon centers—make it an ideal building block for advanced materials. Its high thermal stability, a common feature of organosilicon compounds, is a significant advantage.
Key areas for future materials design include:
High Refractive Index Polymers: The presence of phenyl rings and a high density of silicon atoms per molecule is expected to impart a high refractive index. Polymers incorporating this silane as a monomer or cross-linker could be developed for applications in optics, lenses, and coatings.
Microporous Materials: The rigid and contorted shape of the molecule could be exploited to create polymers of intrinsic microporosity (PIMs). Such materials could have applications in gas separation, storage, and heterogeneous catalysis.
Durable Dielectrics: Organosilicon materials are known for their excellent dielectric properties. Derivatives of Silane, tris[(trimethylsilyl)phenyl]- could be investigated as low-k dielectric materials for the microelectronics industry, offering thermal stability and mechanical robustness.
Precursors for Ceramics: Pyrolysis of polymers or materials rich in this compound could lead to the formation of novel silicon carbide (SiC) or silicon carbonitride (SiCN) ceramics with controlled microstructures and properties.
Advanced Computational Modeling for Structure-Property Relationships
Given the synthetic and analytical challenges associated with such a complex molecule, computational chemistry is an indispensable tool for predicting its properties and guiding experimental efforts.
Future computational studies should focus on:
DFT Calculations: Density Functional Theory (DFT) can be used to accurately predict molecular geometry, electronic structure (HOMO/LUMO energies), and key properties like bond dissociation energies of the Si-H bond. This can help in understanding its reactivity.
Molecular Dynamics (MD) Simulations: MD simulations of polymers or aggregates of Silane, tris[(trimethylsilyl)phenyl]- can provide insights into their bulk properties, such as glass transition temperature, mechanical moduli, and gas diffusion coefficients in derived materials.
Predictive Modeling for Materials Design: Computational screening can be used to predict the properties of hypothetical copolymers or blends incorporating this silane, accelerating the discovery of new materials with targeted optical, electronic, or mechanical properties.
| Computational Method | Predicted Property | Application Area |
| DFT | Bond Dissociation Energy (Si-H) | Predicting reactivity in radical reactions. |
| DFT | Electronic Structure (HOMO/LUMO) | Guiding design for optoelectronic materials. |
| MD Simulations | Glass Transition Temperature (Tg) | Predicting thermal properties of derived polymers. |
| MD Simulations | Gas Permeability | Screening for gas separation membrane applications. |
Synergistic Approaches Combining Synthesis, Spectroscopy, and Theory
Progress in understanding and utilizing Silane, tris[(trimethylsilyl)phenyl]- will be maximized through research programs that tightly integrate synthetic chemistry, advanced spectroscopy, and theoretical modeling. A feedback loop where computational predictions guide synthetic targets, and spectroscopic characterization validates and refines theoretical models, will be crucial. For example, the precise measurement of Si-H bond stretching frequencies via infrared spectroscopy can be directly correlated with DFT calculations to validate the predicted electronic environment of the silicon center. Similarly, 29Si NMR spectroscopy will be an essential tool for characterizing reaction intermediates and final products, providing data that can be compared with computationally predicted chemical shifts.
Expansion into Emerging Fields of Organosilicon Chemistry
The unique characteristics of Silane, tris[(trimethylsilyl)phenyl]- position it for exploration in several emerging areas of organosilicon chemistry. Future research could investigate its potential as a non-volatile and less toxic alternative to traditional tin hydrides in organic synthesis, contributing to the development of greener chemical processes. Its rigid, well-defined structure could be leveraged in the field of supramolecular chemistry, where it might serve as a scaffold for constructing complex host-guest systems or molecular machines. The combination of a silicon framework with aromatic rings also suggests potential applications in molecular electronics, where it could be studied as a component in charge-transporting materials or as a bulky end-capping group to control intermolecular interactions and solid-state packing.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
